Cas no 353-04-8 (Pentanoyl chloride, 5-fluoro-)
Pentanoyl chloride, 5-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- Pentanoyl chloride, 5-fluoro-
- SY270893
- 5-Fluoropentanoyl Chloride
- 353-04-8
- MFCD32691066
- SCHEMBL18528138
-
- MDL: MFCD32691066
- Inchi: 1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2
- InChI Key: AQDIGVNGFOXURO-UHFFFAOYSA-N
- SMILES: ClC(CCCCF)=O
Computed Properties
- Exact Mass: 138.0247707Da
- Monoisotopic Mass: 138.0247707Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 74.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1Ų
Pentanoyl chloride, 5-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1187407-1g |
5-Fluoropentanoyl Chloride |
353-04-8 | 97% | 1g |
$1320 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1187407-1g |
5-Fluoropentanoyl Chloride |
353-04-8 | 97% | 1g |
$1320 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1187407-1g |
5-Fluoropentanoyl Chloride |
353-04-8 | 97% | 1g |
$1320 | 2025-02-20 |
Pentanoyl chloride, 5-fluoro- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Pentanoyl chloride, 5-fluoro-
5-Fluoro-Pentanoyl Chloride (CAS No. 353-04-8): A Comprehensive Overview
5-Fluoro-pentanoyl chloride (commonly referred to as Pentanoyl chloride, 5-fluoro) is a chemical compound with the CAS registry number 353-04-8. This compound belongs to the class of alkyl chlorides and is characterized by its unique structure, which includes a five-carbon chain with a fluorine atom substituted at the terminal position and a reactive acyl chloride group. The compound is widely recognized in the chemical industry for its versatility and reactivity, making it a valuable intermediate in various organic synthesis processes.
The synthesis of 5-fluoro-pentanoyl chloride typically involves the reaction of 5-fluoropentanoic acid with thionyl chloride (SOCl₂) under controlled conditions. This reaction converts the carboxylic acid group (-COOH) into an acyl chloride (-COCl), which is highly reactive and prone to nucleophilic attack. The resulting product, 5-fluoro-pentanoyl chloride, is a clear liquid with a pungent odor, and it is sparingly soluble in water but soluble in most organic solvents such as dichloromethane, ethyl acetate, and diethyl ether.
One of the most significant applications of 5-fluoro-pentanoyl chloride lies in its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine atom at the terminal position imparts unique electronic properties to the molecule, making it an attractive substrate for various substitution and condensation reactions. For instance, it can be employed in the preparation of esters, amides, and other derivatives by reacting with alcohols or amines under appropriate conditions.
Recent advancements in organic chemistry have further expanded the utility of 5-fluoro-pentanoyl chloride. Researchers have explored its potential in synthesizing bioactive compounds with improved pharmacokinetic profiles. For example, studies have demonstrated that incorporating fluorinated acyl chlorides like 5-fluoro-pentanoyl chloride into drug molecules can enhance their lipophilicity and stability, thereby improving their absorption and bioavailability.
In addition to its role as an intermediate, 5-fluoro-pentanoyl chloride has also found applications in materials science. It has been used as a precursor for synthesizing fluorinated polymers and surfactants, which exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. These materials find applications in industries such as electronics, aerospace, and coatings.
The reactivity of 5-fluoro-pentanoyl chloride makes it a challenging compound to handle due to its sensitivity to moisture and strong nucleophiles. Proper handling techniques are essential to ensure safety during synthesis and storage. Despite these challenges, its unique properties continue to make it an indispensable tool in modern organic chemistry.
In conclusion, 5-fluoro-pentanoyl chloride (CAS No. 353-04-8) stands out as a versatile compound with diverse applications across multiple industries. Its ability to serve as a reactive intermediate in organic synthesis processes coupled with its unique chemical properties positions it as a key player in advancing scientific research and industrial innovation.
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